Precision Synthesis of 1-Butylquinazolin-4(1H)-one: A Regioselective Approach
Precision Synthesis of 1-Butylquinazolin-4(1H)-one: A Regioselective Approach
Executive Summary
The quinazolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for various bioactive molecules including anticancer, anti-inflammatory, and antimicrobial agents.[1] While 2- and 3-substituted quinazolinones are ubiquitous, 1-substituted derivatives present a specific synthetic challenge due to the thermodynamic preference for alkylation at the N3 position or O-alkylation in the parent quinazolinone system.
This guide details a robust, regioselective protocol for synthesizing 1-butylquinazolin-4(1H)-one starting from anthranilic acid. Unlike direct alkylation methods that suffer from poor regiocontrol (N1 vs. N3 vs. O), this protocol utilizes a pre-alkylation strategy via reductive amination, followed by cyclocondensation. This approach ensures exclusive formation of the N1-butyl isomer, high yields, and operational simplicity.
Retrosynthetic Analysis & Strategy
To achieve high regiofidelity, the butyl group must be installed on the nitrogen atom before the heterocyclic ring is closed. Direct alkylation of quinazolin-4(3H)-one typically yields the N3-alkyl or O-alkyl product due to tautomeric equilibria and steric factors.
Strategic Disconnection
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Target: 1-Butylquinazolin-4(1H)-one
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Primary Disconnection: C2–N3 bond (Cyclization)
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Intermediate: N-Butylanthranilic acid
Figure 1: Retrosynthetic pathway prioritizing N1-regioselectivity via early-stage alkylation.
Critical Regioselectivity Analysis
The core challenge in this synthesis is distinguishing between the N1 and N3 positions.
| Method | Primary Product | Selectivity Mechanism | Suitability for Target |
| Direct Alkylation of Quinazolinone | N3-Butyl / O-Butyl | Kinetic control favors N3; thermodynamic control can favor O-alkylation depending on base/solvent. | Low (Wrong isomer) |
| Reductive Amination of Anthranilic Acid | N-Butylanthranilic Acid | Imine formation occurs exclusively at the aniline nitrogen. | High (Pre-installs N1 group) |
| Direct Alkylation of Anthranilic Acid | Mixture (Mono/Di/Ester) | Hard to control mono-alkylation vs. esterification. | Medium (Requires strict control) |
Experimental Protocol
Step 1: Synthesis of N-Butylanthranilic Acid
This step utilizes a reductive amination approach.[5] Butyraldehyde condenses with the aniline amine to form an imine, which is reduced in situ or sequentially by Sodium Borohydride (NaBH₄).
Reagents:
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Anthranilic acid (1.0 equiv)
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Butyraldehyde (1.1 equiv)
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Sodium Borohydride (NaBH₄) (1.5 equiv)
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Methanol (Solvent)[6]
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Acetic acid (Catalytic, optional)
Procedure:
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Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (13.7 g, 100 mmol) in Methanol (150 mL).
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Add Butyraldehyde (7.93 g, 9.9 mL, 110 mmol) dropwise over 10 minutes.
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Optional: Add 2-3 drops of glacial acetic acid to catalyze imine formation.
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Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (formation of a less polar spot) or observe the color change (often turns yellow).
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Reduction: Cool the reaction mixture to 0°C using an ice bath.
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Carefully add NaBH₄ (5.67 g, 150 mmol) in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur.
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Allow the mixture to warm to room temperature and stir for an additional 2 hours.
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Workup: Quench the reaction with water (50 mL) and adjust pH to ~4-5 with dilute HCl to decompose excess borohydride and protonate the amine/acid.
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Extract with Ethyl Acetate (3 x 100 mL).
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Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or use flash chromatography (Hexane:EtOAc) if necessary.
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Expected Yield: 75–85%
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Appearance: Off-white to pale yellow solid.
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Step 2: Cyclization to 1-Butylquinazolin-4(1H)-one
The N-butylanthranilic acid is cyclized using formamide, which serves as both the C1 carbon source (for C2 of the ring) and the solvent.
Reagents:
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N-Butylanthranilic acid (from Step 1)
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Formamide (Excess, 5–10 equiv)
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Ammonium Acetate (Optional, 0.5 equiv, can accelerate reaction)
Procedure:
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Place N-butylanthranilic acid (10.0 g, ~52 mmol) in a round-bottom flask.
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Add Formamide (25 mL, excess).
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Optimization: Add Ammonium Acetate (2.0 g) to buffer the reaction and assist in water removal/ammonia generation.
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Reflux: Heat the mixture to reflux (approx. 160–180°C) for 4–6 hours.
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Note: A Dean-Stark trap is not strictly necessary but removing water can drive the equilibrium.
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Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material spot should disappear.
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Workup: Cool the reaction mixture to room temperature.
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Pour the mixture into crushed ice/water (200 mL) with vigorous stirring. The product should precipitate as a solid.
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Filter the solid and wash efficiently with water to remove excess formamide.
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Purification: Recrystallize from Ethanol or a mixture of Ethanol/DMF.
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Expected Yield: 70–80%
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Appearance: White to off-white crystalline solid.
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Reaction Mechanism & Pathway[1][8][9][10]
The cyclization proceeds via the activation of the carboxylic acid (likely forming a mixed anhydride or amide with formamide) followed by nucleophilic attack of the secondary amine.
Figure 2: Mechanistic flow of the Niementowski-type cyclization.
Analytical Validation (Characterization)
To validate the synthesis, the following spectral data should be obtained. The key differentiator for the N1-isomer is the splitting pattern of the butyl group and the chemical shift of the N-CH₂ protons.
| Technique | Parameter | Expected Signal / Value | Interpretation |
| ¹H NMR | N-CH₂ | δ 4.10 – 4.50 (t, 2H) | Triplet indicates N-CH₂ attached to propyl chain. Downfield shift confirms attachment to N1 (amide-like). |
| C2-H | δ 8.00 – 8.30 (s, 1H) | Characteristic singlet for the proton at position 2 of the quinazolinone ring. | |
| Aromatic | δ 7.40 – 8.40 (m, 4H) | Typical benzo-fused system pattern. | |
| Butyl Chain | δ 0.9 (t, 3H), 1.4 (m, 2H), 1.7 (m, 2H) | Remaining butyl protons (CH₃, CH₂, CH₂). | |
| ¹³C NMR | C=O | δ ~160–162 ppm | Carbonyl carbon (C4). |
| C2 | δ ~145–150 ppm | Imine-like carbon at position 2. | |
| MS (ESI) | [M+H]⁺ | m/z ~203.1 | Molecular weight of C₁₂H₁₄N₂O + H⁺. |
Scientist's Notes & Troubleshooting
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Water Management: The reductive amination step is sensitive to water during imine formation. Using anhydrous methanol or adding molecular sieves can improve yields if the reaction is sluggish.
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Formamide Quality: Commercial formamide can hydrolyze to formic acid and ammonia over time. Distill formamide if the bottle is old, or ensure the reaction temperature is high enough (>150°C) to drive the condensation.
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Alternative Cyclization: If the formamide route fails or yields are low, the Triethyl Orthoformate method can be used: Reflux N-butylanthranilic acid with HC(OEt)₃ and catalytic p-toluenesulfonic acid (PTSA), followed by treatment with Ammonium Acetate.
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Regioselectivity Check: If you observe a product with an N-CH₂ shift around 3.9–4.0 ppm that lacks the C2 singlet (or has different coupling), suspect O-alkylation (unlikely with this pre-alkylation route but possible if conditions are drastically altered).
References
- Niementowski, S. (1895). Syntheses of Quinazoline Derivatives. Journal für Praktische Chemie, 51, 564.
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Connors, T. A., et al. (1960). The preparation of some 1-substituted quinazolin-4-ones. Journal of the Chemical Society, 2994. Link (Classic reference for 1-substituted synthesis).
- Abdel-Jalil, R. J., et al. (2005). Synthesis and antitumor activity of 2-aryl-quinazolin-4(3H)-ones. Heterocycles, 65(9), 2061-2070.
- Li, F., et al. (2013). Iodine-catalyzed synthesis of quinazolin-4(3H)-ones. Organic & Biomolecular Chemistry, 11, 11351.
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PubChem. (n.d.). 4(1H)-Quinazolinone Compound Summary. Link (Source for general spectral data and physical properties).
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. scispace.com [scispace.com]
